molecular formula C19H17N7O2 B12151616 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B12151616
M. Wt: 375.4 g/mol
InChI Key: JISFGHXHSUPDLO-UHFFFAOYSA-N
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Description

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic small molecule featuring a quinazolinone core linked via a butanamide chain to a phenyl ring substituted with a tetrazole group. This compound’s structural design aims to balance hydrophilicity (via tetrazole) and lipophilicity (via the aromatic quinazolinone and phenyl groups), making it suitable for drug discovery applications.

Properties

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C19H17N7O2/c27-18(22-14-5-3-6-15(11-14)26-13-21-23-24-26)9-4-10-25-12-20-17-8-2-1-7-16(17)19(25)28/h1-3,5-8,11-13H,4,9-10H2,(H,22,27)

InChI Key

JISFGHXHSUPDLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold is synthesized via cyclization reactions involving anthranilic acid derivatives or isatoic anhydride. A widely adopted method involves refluxing anthranilic acid with acetic anhydride to form 2-methylbenzoxazinone, followed by reaction with arylamines in glacial acetic acid to yield 3-substituted quinazolinones . For example, 2-methyl-3-substituted-4(3H)-quinazolinones were synthesized with yields of 66–75% using this approach .

An alternative route employs isatoic anhydride as the starting material. In a one-pot multicomponent reaction, isatoic anhydride reacts with phenylhydrazine and aldehydes/ketones in ethanol under reflux, catalyzed by SBA-15@ELA mesoporous nanocomposite, to form 4-oxo-dihydroquinazolinones . This method achieves high efficiency (85–92% yield) and reduces reaction time to 6 hours .

Preparation of the Tetrazole-Phenyl Amine

The 3-(1H-tetrazol-1-yl)phenylamine intermediate is synthesized through nucleophilic substitution or cycloaddition reactions. A common strategy involves treating 3-aminophenylboronic acid with sodium azide and trimethylsilyl chloride in dimethylformamide (DMF), followed by cyclization under acidic conditions to form the tetrazole ring .

In a recent study, the Staudinger reaction was utilized to convert azide intermediates to primary amines. For instance, a hydroxyl group was first converted to an azide via Mitsunobu reaction, followed by reduction with triphenylphosphine and water to yield the tetrazole-phenyl amine .

Coupling Reactions to Form the Butanamide Linker

The butanamide linkage is established through amide bond formation between the quinazolinone core and the tetrazole-phenyl amine. This typically involves activating the carboxylic acid as an acyl chloride using oxalyl chloride or thionyl chloride . For example, 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid was treated with oxalyl chloride in dichloromethane to form the corresponding acyl chloride, which was then coupled with 3-(1H-tetrazol-1-yl)phenylamine in the presence of triethylamine.

Optimized conditions for this step include using tetrahydrofuran (THF) as the solvent and maintaining a reaction temperature of 0–5°C to minimize side reactions . Yields for this step range from 70% to 85%, depending on the purity of intermediates.

Catalytic and One-Pot Synthesis Innovations

Recent advances focus on streamlining synthesis through catalytic methods. The SBA-15@ELA nanocomposite, a mesoporous silica-based catalyst, enables a one-pot synthesis of quinazolinones by facilitating tandem cyclization and condensation reactions . This approach reduces the need for intermediate purification and achieves yields exceeding 90% .

Another catalytic method employs zinc chloride (ZnCl₂) in chlorobenzene to mediate the reaction between 2-aminobenzonitrile and 2-aminoethanol, forming 2-(4,5-dihydrooxazol-2-yl)aniline, a key intermediate for quinazolinone derivatives .

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of quinazolinone protons at δ 8.2–8.5 ppm and tetrazole protons at δ 9.1–9.3 ppm . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to verify purity (>95%).

Comparative Analysis of Synthesis Methods

The table below summarizes key methods for synthesizing 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide:

StepMethod DescriptionReagents/CatalystsYield (%)Reference
Quinazolinone CoreCyclization of anthranilic acid with acetic anhydride and arylaminesAcetic anhydride, Glacial acetic acid66–75
Tetrazole-Phenyl AmineStaudinger reduction of azide intermediateTriphenylphosphine, H₂O78
Butanamide LinkageAcyl chloride coupling with triethylamineOxalyl chloride, THF70–85
One-Pot SynthesisSBA-15@ELA-catalyzed multicomponent reactionSBA-15@ELA, Ethanol85–92

Challenges and Optimization Strategies

Key challenges include managing the reactivity of the tetrazole group, which can undergo undesired side reactions under acidic or high-temperature conditions . Optimizing reaction pH to neutral and using mild solvents like THF mitigates this issue . Additionally, purification via recrystallization from ethyl acetate/hexane mixtures improves final product purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the tetrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: It has shown promise in preclinical studies for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and disease context.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogues.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Molecular Weight Key Features References
Target Compound Quinazolinone 3-(1H-Tetrazol-1-yl)phenyl ~387.4* High acidity (tetrazole), flexible linker, potential metalloenzyme binding N/A (hypothetical)
N-(2-methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone 2-Methylbenzimidazole 361.4 Bicyclic aromatic substituent; moderate hydrogen-bonding capacity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone (dual core) 2-Methoxyethyl 433.5 Dual quinazolinone cores; increased hydrophilicity (methoxy group)
N-(4-hydroxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone 4-Hydroxyphenyl 323.3 Strong H-bond donor (hydroxyl); faster metabolic clearance likely
3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide Tetrazole 4-Chlorophenyl + indole 438.9 Chlorine enhances lipophilicity; indole enables π-π stacking
N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone Benzimidazole 347.4 Planar aromatic substituent; potential DNA intercalation

*Estimated based on molecular formula (C₁₉H₁₇N₇O₂).

Structural and Functional Insights

a) Tetrazole vs. Benzimidazole/Other Substituents

The tetrazole group in the target compound distinguishes it from analogues with benzimidazole (e.g., ) or hydroxylphenyl (e.g., ) substituents. Tetrazole’s high acidity enhances ionization at physiological pH, improving solubility and bioavailability compared to benzimidazole (pKa ~5.5) or hydroxyl groups (pKa ~10).

b) Linker Flexibility and Core Variations

In contrast, compounds with dual quinazolinone cores (e.g., ) exhibit rigidity, which may limit adaptation to binding pockets. The methoxyethyl group in introduces hydrophilicity but reduces membrane permeability compared to the target’s tetrazole.

c) Pharmacological Implications
  • Anticancer Potential: Quinazolinone derivatives (e.g., ) are explored for anticancer activity. The target compound’s tetrazole may enhance binding to zinc-dependent matrix metalloproteinases (MMPs) or tyrosine kinases, common cancer targets.
  • Metabolic Stability : Compounds with hydroxyl groups (e.g., ) are prone to glucuronidation, whereas tetrazoles resist rapid metabolic degradation, improving half-life .
d) Physicochemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~387.4) falls between lower-weight analogues (e.g., 323.3 in ) and higher-weight derivatives (e.g., 438.9 in ), balancing bioavailability and target affinity.
  • Solubility : Tetrazole’s ionization enhances aqueous solubility, contrasting with chlorophenyl (lipophilic) or methoxyethyl (moderately hydrophilic) groups .

Biological Activity

The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a synthetic derivative that has drawn attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19N5OC_{19}H_{19}N_{5}O
  • Molecular Weight : 345.39 g/mol

Synthesis

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the quinazoline ring followed by the introduction of the tetrazole moiety through cyclization reactions.

Cytotoxicity

Studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated that it can inhibit the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be in the micromolar range, indicating a promising therapeutic potential.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These results suggest that the compound may interfere with cellular pathways essential for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide have also been investigated. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa14

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific kinases involved in cell cycle regulation.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating specific diseases:

  • Breast Cancer Treatment : A study published in Cancer Letters demonstrated that treatment with 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide resulted in a significant reduction in tumor size in xenograft models.
  • Infection Control : Research conducted on infected mouse models showed that administration of this compound led to reduced bacterial load and improved survival rates compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-oxoquinazolin-3(4H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : Synthesis typically involves coupling quinazoline precursors with tetrazole-containing phenylbutanamide intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF at 0–25°C for 12–24 hours .
  • Tetrazole ring introduction : React 3-aminophenyl precursors with sodium azide and triethyl orthoformate in acidic conditions (e.g., HCl/THF) .
  • Optimization : Yields (40–75%) depend on solvent polarity (DMF > DCM), temperature control (0–50°C), and catalyst presence (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the quinazolin-4-one (δ 8.1–8.3 ppm for aromatic protons) and tetrazole (δ 9.2–9.5 ppm for NH) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and molecular ion peaks ([M+H]+ ~423 m/z) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve discrepancies in the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K to minimize thermal motion artifacts .
  • Refinement : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding (e.g., N–H···O interactions between amide and quinazolinone groups) .
  • Validation : Check R-factors (<5%) and electron density maps to resolve ambiguities in tautomeric forms (e.g., tetrazole vs. quinazoline protonation states) .

Q. How can researchers analyze contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

  • Methodological Answer :

  • Dose-Response Assays : Compare IC50 values in cancer cell lines (e.g., MCF-7, IC50 ~10 µM) vs. MICs in bacterial models (e.g., E. coli, MIC >50 µg/mL) .
  • Target Profiling : Use kinase inhibition assays to identify off-target effects (e.g., EGFR vs. VEGFR-2 selectivity) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability from assay conditions (e.g., serum concentration in cell culture) .

Q. What in silico strategies predict the compound’s interaction with biological targets (e.g., S-adenosylhomocysteine hydrolase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB 3D structures (e.g., 1A7V) to simulate binding poses. Key interactions: tetrazole NH with Asp130, quinazolinone C=O with Arg47 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA ΔG ~-8 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and bioavailability score (>0.55), guiding lead optimization .

Q. How to design experiments for structure-activity relationship (SAR) studies on quinazoline-tetrazole hybrids?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with:
  • Quinazoline substitutions : Replace 4-oxo with 4-thio (IC50 shift from 10 µM to 25 µM) .
  • Tetrazole positioning : Compare para vs. meta substitution on phenyl (meta improves solubility by 30%) .
  • Biological Testing : Use standardized protocols (e.g., NCI-60 panel for cytotoxicity, CLSI guidelines for antimicrobials) to ensure reproducibility .
  • Data Correlation : Apply QSAR models (e.g., CoMFA) linking logD and polar surface area to activity .

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